(3-丙烯酰氧基丙基)甲基二乙氧基硅烷,95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

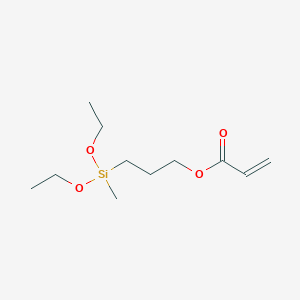

(3-Acryloxypropyl)methyldiethoxysilane, also known as 3-APS, is an organosilicon compound with a wide range of applications in scientific research. It is a colorless liquid with a low viscosity and a boiling point of 107°C. This compound is used in a variety of applications, such as synthesis of polymers, coating of surfaces, and as a cross-linking agent. It has been used in the production of polymers, coatings, and other materials for over 50 years.

科学研究应用

径向层状共聚树枝状大分子

(Dvornic 等,2000) 探索了径向层状共聚树枝状大分子的合成和表征。这些树枝状大分子由具有疏水性有机硅表面的亲水性聚(酰胺胺)内部组成,使用 (3-丙烯酰氧基丙基)甲基二乙氧基硅烷制备。它们表现出显着的表面活性和潜在的新应用。

PMMA/二氧化硅纳米复合材料研究

(Yang 和 Nelson,2004) 合成了聚甲基丙烯酸甲酯 (PMMA)/二氧化硅纳米复合材料,使用 (3-丙烯酰氧基丙基)甲基二乙氧基硅烷对二氧化硅表面进行改性。该研究发现所得纳米复合材料的热稳定性得到改善。

环氧纳米复合材料的电性能

(Huang 等,2010) 研究了二氧化硅纳米粒子表面处理对环氧复合材料形貌和电性能的影响。(3-缩水甘油氧基丙基)甲基二乙氧基硅烷用作硅烷偶联剂,改善了环氧树脂中纳米颗粒的分散性和电性能。

乳胶颗粒中的有机硅氧烷

(Liu 等,2008) 对具有聚丙烯酸酯核和聚二甲基硅氧烷壳的乳胶颗粒进行了研究。该研究使用 3-(甲基丙烯酰氧基丙基)-三甲氧基硅烷在半连续种子乳液聚合过程中连接核和壳。

聚合物-二氧化硅复合材料中的界面

(Jo 和 Blum,1999) 使用核磁共振和力学测试研究了 [3-(丙烯酰氧基)丙基]三甲氧基硅烷和聚合物-二氧化硅之间的界面层的动力学。该研究突出了弯曲强度和表面动力学的改善。

牙科应用中的剪切粘结强度

(Lung 等,2012) 研究了 (3-丙烯酰氧基丙基)三甲氧基硅烷与交联硅烷共混物对树脂复合树脂和硅化氧化锆之间剪切粘结强度的影响。这项研究对于牙科应用具有重要意义。

杂化有机-无机薄膜

(Innocenzi 等,2003) 专注于使用 3-甲基丙烯酰氧基丙基三甲氧基硅烷控制杂化材料合成中的热聚合过程。该研究强调了合成参数在实现有效聚合中的重要性。

聚合物-二氧化硅复合颗粒

(Qin 等,2000) 合成了聚(甲基丙烯酸酯-共-衣康酸酐)/TiO2 杂化材料。这个过程涉及使用 3-氨基丙基三乙氧基硅烷在有机相和无机相之间形成共价键。

安全和危害

作用机制

Target of Action

3-(Diethoxy(methyl)silyl)propyl acrylate, also known as (3-acryloxypropyl)methyldiethoxysilane, primarily targets metal surfaces . It acts as a chelating agent, forming stable bonds with metal surfaces .

Mode of Action

This compound interacts with metal surfaces by forming a coating . This coating is achieved through a process known as polymerization, where the compound acts as an initiator . The compound’s ability to cross-link molecules allows it to form stable bonds with metal surfaces .

Biochemical Pathways

The primary biochemical pathway involved in the action of 3-(Diethoxy(methyl)silyl)propyl acrylate is the polymerization process . This process results in the formation of polymers and coatings . The hydroxy group on this molecule can be converted into an acid or ester, which allows it to react with other compounds .

Pharmacokinetics

It’s also able to adsorb water vapor, which helps to keep the surface dry and free from corrosion .

Result of Action

The primary result of the action of 3-(Diethoxy(methyl)silyl)propyl acrylate is the prevention of corrosion on metal surfaces . By forming a protective coating, it helps maintain the integrity of the metal surface . Additionally, it has optical properties that are sensitive to light, allowing it to be used for chromatographic purposes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Diethoxy(methyl)silyl)propyl acrylate. For instance, the presence of moisture can affect its ability to form a protective coating . The compound has the ability to adsorb water vapor, which helps to keep the surface dry and free from corrosion .

属性

IUPAC Name |

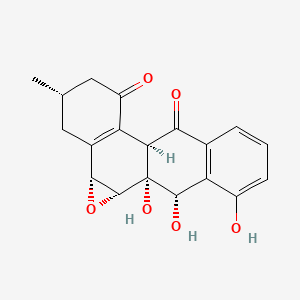

3-[diethoxy(methyl)silyl]propyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4Si/c1-5-11(12)13-9-8-10-16(4,14-6-2)15-7-3/h5H,1,6-10H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWIZRDPCQAYRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCCOC(=O)C=C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148761.png)

![5-(7-(6-Chloropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyriMidin-6-yl)-3-Methylisoxazole](/img/structure/B1148763.png)

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B1148779.png)